2-Methyl-4-phenoxybenzaldehyde

Description

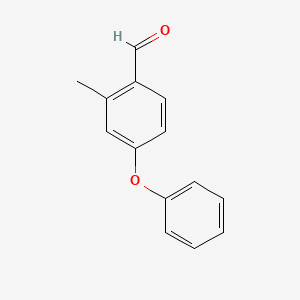

2-Methyl-4-phenoxybenzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 2-position and a phenoxy group at the 4-position of the benzaldehyde core. These analogs share common features:

- A benzaldehyde backbone.

- Electron-donating (e.g., methoxy, methyl) or bulky (e.g., phenoxy) substituents at specific positions.

Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, though specific uses for this compound require further investigation.

Properties

IUPAC Name |

2-methyl-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-9-14(8-7-12(11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSJFPSCOWYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703005 | |

| Record name | 2-Methyl-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57830-12-3 | |

| Record name | 2-Methyl-4-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates . The interaction with these enzymes suggests that this compound may undergo metabolic transformations, leading to the formation of reactive intermediates. Additionally, it has been noted to influence the activity of certain oxidoreductases, which are involved in redox reactions within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to induce cell cycle arrest and inhibit cell differentiation in certain cell lines . This compound also generates reactive oxygen species (ROS), which can lead to oxidative stress and potential immunotoxicity . Furthermore, this compound has been associated with apoptosis and replicative DNA synthesis in hepatocytes, indicating its potential impact on liver cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes that facilitate oxidative metabolism . This binding interaction can result in the activation or inhibition of enzyme activity, depending on the specific context. Additionally, the compound’s ability to generate ROS suggests that it may induce oxidative damage to cellular components, including DNA, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage . These findings highlight the importance of controlling experimental conditions to ensure the reliability of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a certain dosage level must be reached before adverse effects become apparent. High doses of this compound have been associated with liver toxicity, including hepatocellular damage and increased liver enzyme levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include oxidation, reduction, and hydrolysis reactions that transform the compound into various metabolites. The involvement of these enzymes suggests that this compound may influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The presence of specific targeting signals on this compound directs it to these compartments, ensuring its proper function within the cell .

Biological Activity

2-Methyl-4-phenoxybenzaldehyde (MPBA) is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of MPBA, focusing on its antimicrobial, antioxidant, and cytotoxic effects, as well as its implications in therapeutic applications.

Chemical Structure and Properties

MPBA can be structurally represented as follows:

This compound features a phenoxy group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that MPBA exhibits significant antimicrobial properties. A study evaluating various derivatives of phenolic compounds found that MPBA displayed inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.20 |

| Bacillus cereus | 0.10 |

These results suggest that MPBA may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of MPBA was evaluated through various assays, including DPPH radical scavenging and ABTS assays. The IC50 values obtained from these assays indicate the concentration required to inhibit 50% of the free radicals.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

The results demonstrate that MPBA possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity studies conducted on Vero cells revealed that MPBA exhibits dose-dependent cytotoxic effects. The half-maximal lethal concentration (LC50) was found to be:

This indicates that while MPBA has potential therapeutic applications, careful consideration must be given to its cytotoxicity in vivo.

Case Studies and Applications

- Immunomodulatory Effects : A study explored the immunomodulatory potential of MPBA derivatives in animal models, suggesting that certain modifications to the chemical structure could enhance its efficacy in modulating immune responses.

- Antitumor Activity : Preliminary investigations into the antitumor properties of MPBA have shown promising results, with observed inhibition of tumor cell proliferation in vitro. Further studies are needed to elucidate the mechanisms involved.

- Neuroprotective Potential : Emerging research suggests that MPBA may have neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Methyl-4-phenoxybenzaldehyde with analogs identified in the evidence:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density at the aromatic ring, enhancing stability but reducing electrophilicity of the aldehyde group. Bulky groups (e.g., phenoxy, benzyloxy) influence solubility and steric interactions in catalytic processes .

- Reactivity : Chloro-substituted derivatives (e.g., 2-Chloro-4-methylbenzaldehyde) exhibit higher reactivity in nucleophilic substitutions due to the electron-withdrawing effect of Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.